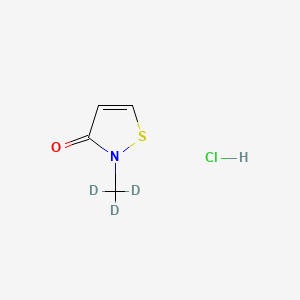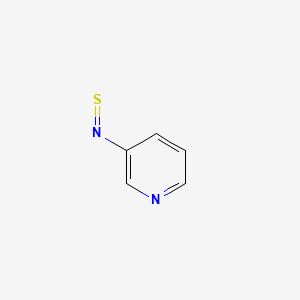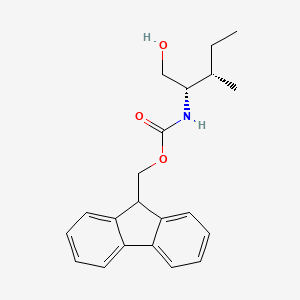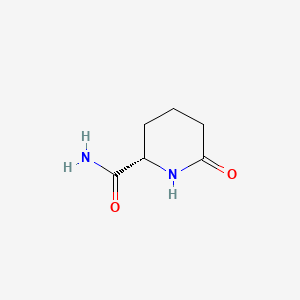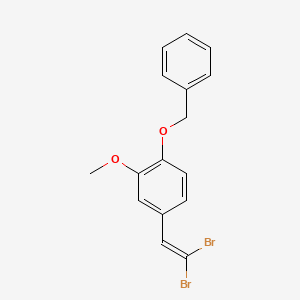
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is an organic compound with the molecular formula C16H14Br2O2. This compound is characterized by the presence of a dibromoethenyl group, a methoxy group, and a benzyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene typically involves the reaction of 2-methoxy-1-benzyloxybenzene with tetrabromomethane and triisopropyl phosphite. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (2-3°C). The mixture is then quenched with sodium bicarbonate and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the vinyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.
Polymerization: Under specific conditions, the vinyl group can undergo polymerization reactions to form higher-molecular-weight materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, and various electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while addition reactions can produce saturated compounds.
Scientific Research Applications
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is used in several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical research to investigate the interactions of brominated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to affect enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2-phenylethene: This compound has a similar dibromoethenyl group but lacks the methoxy and benzyloxy groups.
(2,2-Dibromoethenyl)benzene: Similar structure but without the additional substituents on the benzene ring
Uniqueness
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is unique due to the presence of both methoxy and benzyloxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the dibromoethenyl moiety provides a versatile platform for chemical modifications and interactions.
Properties
IUPAC Name |
4-(2,2-dibromoethenyl)-2-methoxy-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTAKHFVMXXTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(Br)Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747595 |
Source


|
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347377-09-7 |
Source


|
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
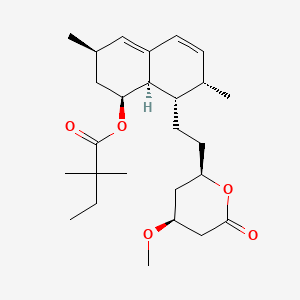
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
